5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Another compound with a similar aminomethyl group, used in the synthesis of biopolymers.
Uniqueness: 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-(aminomethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H10N2O2/c10-4-6-2-1-3-7-9(6)11-8(12)5-13-7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
FRIQDVBTLDIJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)CN |
Origin of Product |
United States |
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